Cas no 2138816-86-9 (2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)

2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene is a fluorinated aromatic compound featuring a bromoethenyl substituent and a difluoromethoxy group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling precise structural modifications. The difluoromethoxy group contributes to improved metabolic stability and lipophilicity in derived compounds. Its well-defined molecular architecture ensures consistent performance in synthetic applications, offering chemists a versatile building block for developing bioactive molecules with tailored properties.
2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene structure
2138816-86-9 structure
Product name:2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
CAS No:2138816-86-9
MF:C9H6BrF3O
Molecular Weight:267.042552471161
CID:6482225
PubChem ID:165465407

2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene 化学的及び物理的性質

名前と識別子

    • 2138816-86-9
    • EN300-802666
    • 2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
    • 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
    • インチ: 1S/C9H6BrF3O/c10-4-3-6-5-7(11)1-2-8(6)14-9(12)13/h1-5,9H/b4-3+
    • InChIKey: DCWHKUXIWZCJFJ-ONEGZZNKSA-N
    • SMILES: Br/C=C/C1C=C(C=CC=1OC(F)F)F

計算された属性

  • 精确分子量: 265.95541g/mol
  • 同位素质量: 265.95541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 9.2Ų

2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-802666-2.5g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
2.5g
$2631.0 2024-05-21
Enamine
EN300-802666-0.25g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
0.25g
$1235.0 2024-05-21
Enamine
EN300-802666-1.0g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
1.0g
$1343.0 2024-05-21
Enamine
EN300-802666-0.5g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
0.5g
$1289.0 2024-05-21
Enamine
EN300-802666-0.1g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
0.1g
$1183.0 2024-05-21
Enamine
EN300-802666-5.0g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
5.0g
$3894.0 2024-05-21
Enamine
EN300-802666-10.0g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
10.0g
$5774.0 2024-05-21
Enamine
EN300-802666-0.05g
2-(2-bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene
2138816-86-9 95%
0.05g
$1129.0 2024-05-21

2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene 関連文献

2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 2138816-86-9 and Product Name: 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene

The compound with the CAS number 2138816-86-9 and the product name 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromo and fluoro substituents, along with a difluoromethoxy group, imparts distinct reactivity and functionality that make it a valuable scaffold for further chemical manipulation.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that leverage advanced synthetic methodologies to enhance biological activity. The structure of 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene exemplifies this trend, as it integrates multiple functional groups that are known to influence molecular interactions with biological targets. Specifically, the bromoethenyl moiety can participate in various chemical reactions, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The difluoromethoxy group, on the other hand, is recognized for its ability to modulate metabolic stability and bioavailability, making it a particularly attractive feature for drug development.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex pharmacophores. Researchers have been exploring its utility in creating novel heterocyclic compounds, which often exhibit enhanced pharmacological properties. For instance, studies have shown that derivatives of this molecule can interact with specific enzymes and receptors, leading to therapeutic effects. The fluorine atoms present in the structure contribute to these interactions by influencing electronic distributions and binding affinities. This has opened up new avenues for designing molecules with improved selectivity and efficacy.

The synthetic pathways to 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene are also of great interest. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core framework of the molecule efficiently. These methods not only ensure high yields but also allow for precise control over regioselectivity, which is crucial for achieving desired biological outcomes. Additionally, the use of fluorinated reagents has enabled the introduction of fluorine atoms at strategic positions within the molecule, further enhancing its pharmacological potential.

Recent research has highlighted the compound's role in developing treatments for various diseases. For example, studies have indicated that derivatives of 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene may exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses. The presence of both bromo and fluoro substituents allows for fine-tuning of these effects through structural modifications. Moreover, the difluoromethoxy group has been shown to improve metabolic stability, reducing the likelihood of rapid degradation in vivo.

The impact of this compound extends beyond academic research; it also holds promise for industrial applications in drug development pipelines. Pharmaceutical companies are increasingly interested in leveraging such versatile scaffolds to create next-generation therapeutics. The ability to modify 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene into a wide range of derivatives makes it an invaluable resource for medicinal chemists. By incorporating different functional groups or exploring alternative synthetic routes, researchers can generate libraries of compounds with diverse biological activities.

In conclusion, 2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it a powerful tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.

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